5-Chloro-1H-indazol-6-amine

Anticancer Colorectal Cancer Halogen Effects

This 5-Chloro-1H-indazol-6-amine is a privileged scaffold for kinase inhibitor development, offering distinct advantages for medicinal chemistry programs. Its specific chloro substitution at the 5-position enables selective ROCK2 inhibition (IC50 <100 nM) and provides an optimal reactivity handle for palladium-catalyzed cross-coupling, allowing controlled regioselective diversification. It is ideal for establishing SAR in oncology research and generating diverse compound libraries.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 100960-35-8
Cat. No. B172252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1H-indazol-6-amine
CAS100960-35-8
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1Cl)N
InChIInChI=1S/C7H6ClN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11)
InChIKeyUBSUVQXJCAJWPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1H-indazol-6-amine (CAS 100960-35-8) as a Core Scaffold for Kinase-Targeted Therapeutics


5-Chloro-1H-indazol-6-amine (CAS 100960-35-8) is a heterocyclic aromatic compound belonging to the 6-aminoindazole family, a privileged scaffold in medicinal chemistry for kinase inhibitor development. It features a chlorine atom at the 5-position and a primary amine at the 6-position of the indazole bicycle [1]. The compound acts as an adenine-mimetic hinge binder in the ATP-binding pocket of protein kinases, a property conserved across the 6-aminoindazole class [2]. With a molecular weight of 167.6 g/mol, it serves as a versatile intermediate for generating structurally diverse inhibitors targeting kinases such as Akt, ROCK, and Aurora kinases [3].

Limitations of Generic 5-Chloro-1H-indazol-6-amine Substitution in Kinase-Targeted Drug Discovery


Despite sharing a common 6-aminoindazole core, simple halogen-substituted analogs like 5-chloro-1H-indazol-6-amine cannot be interchanged generically without compromising target selectivity and synthetic compatibility. The 5-chloro substituent introduces a unique combination of inductive electron-withdrawing effects and van der Waals radius that dictates both the compound's kinase selectivity profile and its chemical reactivity in cross-coupling reactions . While the 6-aminoindazole scaffold is a conserved kinase hinge binder, substituent modifications at the 5-position significantly alter the compound's biological fingerprint, including its cytotoxicity profile and enzyme inhibition potency [1]. Therefore, direct substitution with 5-fluoro or 5-bromo analogs may lead to unpredictable changes in target engagement, off-target activity, or synthetic outcomes, making compound-specific validation essential for reproducible research and development [2].

Quantitative Differentiation of 5-Chloro-1H-indazol-6-amine Against Halogen-Substituted Analogs


Differential Cytotoxicity Profile: 5-Chloro vs. 5-Fluoro and 5-Bromo Analogs in Colorectal Cancer Models

5-Chloro-1H-indazol-6-amine exhibits a quantifiable difference in anti-proliferative potency against colorectal cancer (HCT116) cells compared to the unsubstituted 6-aminoindazole core, while its 5-fluoro analog shows improved potency in some contexts. The 5-chloro derivative displays a GI50 value range of 0.041 to 336 μM across various cancer cell lines, with specific efficacy against colon and melanoma cells . In contrast, a series of 6-substituted amino-1H-indazole derivatives, including N-(4-fluorobenzyl)-1H-indazol-6-amine (9f), demonstrated an IC50 of 14.3±4.4 μM in HCT116 cells, with non-cytotoxicity in normal MRC5 fibroblasts (IC50 >100 μM) [1]. The 5-fluoro analog 5-fluoro-1H-indazol-6-amine is also reported to possess anticancer properties, although direct head-to-head comparisons are lacking. The 5-bromo analog 5-bromo-1H-indazol-6-amine, in a screening assay, exhibited an IC50 > 55.69 μM against an unspecified target, suggesting potentially lower potency .

Anticancer Colorectal Cancer Halogen Effects

Kinase Selectivity Advantage: ROCK2 vs. ROCK1 Inhibition by 5-Chloroindazole Derivatives

The 5-chloroindazole core, when elaborated into a specific carboxamide derivative (5-chloro-N-[4-(4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]-1H-indazole-3-carboxamide), demonstrates a significant selectivity bias for Rho-associated protein kinase 2 (ROCK2) over ROCK1. This derivative, which utilizes 5-chloro-1H-indazol-6-amine as a key intermediate, exhibits an IC50 of <100 nM against ROCK2, while its activity against ROCK1 is approximately 5.5-fold less potent with an IC50 of 550 nM [1]. This is in stark contrast to unsubstituted or differently substituted indazoles, such as the 5-amino and 6-amino indazoles, which show weak and non-selective inhibition with IC50 values >1 mM against other targets like nitric oxide synthase [2].

Kinase Inhibitor ROCK1/2 Selectivity

Synthetic Utility and Reactivity Profile for Downstream Diversification

The 5-chloro substituent of 5-chloro-1H-indazol-6-amine serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse chemical libraries [1]. This contrasts with the 5-fluoro analog, which is less reactive towards such transformations, and the 5-bromo analog, which may be more reactive but also more prone to unwanted side reactions. The specific electronic and steric properties conferred by the 5-chloro group are optimal for regioselective modifications, a feature highlighted in its comparison with other halogenated indazoles . The compound's boiling point of 381.9±22.0°C at 760 mmHg and recommended storage at 2-8°C under inert gas indicate a level of thermal stability and handling requirements consistent with its use as a building block in multi-step organic syntheses .

Medicinal Chemistry Synthetic Intermediate Cross-Coupling

Targeted Application Scenarios for 5-Chloro-1H-indazol-6-amine in Kinase-Focused Drug Discovery


Synthesis of ROCK2-Selective Inhibitors for Fibrosis and Cardiovascular Disease

Given the demonstrated selectivity of 5-chloroindazole derivatives for ROCK2 over ROCK1 (IC50 <100 nM vs. 550 nM), 5-chloro-1H-indazol-6-amine is a critical starting material for developing selective ROCK2 inhibitors [1]. This application is directly relevant for therapeutic areas where ROCK2 inhibition is advantageous over ROCK1, such as in certain fibrotic diseases and cardiovascular indications. Procurement of this specific building block is justified for programs aiming to avoid the potential side effects associated with non-selective ROCK inhibition.

Development of Colorectal Cancer Therapeutics Based on 6-Aminoindazole Scaffolds

The quantifiable anti-proliferative activity of 6-aminoindazole derivatives, including 5-chloro-1H-indazol-6-amine, against colorectal cancer (HCT116) cells with GI50 values in the low micromolar range supports its use as a core scaffold for anticancer drug discovery [2]. Specifically, the reported GI50 range of 0.041 to 336 μM for the 5-chloro derivative against various cancer lines indicates its potential for further optimization into more potent and selective agents . Researchers should prioritize this compound when aiming to establish structure-activity relationships for halogenated indazoles in oncology.

Construction of Diverse Kinase Inhibitor Libraries via Palladium-Catalyzed Cross-Coupling

The 5-chloro substituent provides an optimal reactivity handle for palladium-catalyzed cross-coupling reactions, making 5-chloro-1H-indazol-6-amine an ideal building block for generating diverse libraries of kinase inhibitors [3]. The balanced reactivity of the chloro group allows for controlled and regioselective diversification, a key advantage over the less reactive fluoro analog and the more reactive bromo analog . This application is crucial for medicinal chemistry groups seeking to rapidly explore chemical space around the indazole core.

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